Methyl 4-methyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate
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Overview
Description
METHYL 4-METHYL-2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a quinoline, thiazole, and furan moiety
Preparation Methods
The synthesis of METHYL 4-METHYL-2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting with the preparation of the quinoline and thiazole intermediates. The quinoline derivative can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The final step involves coupling the quinoline and thiazole intermediates with the furan derivative under appropriate conditions to form the desired compound .
Chemical Reactions Analysis
METHYL 4-METHYL-2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule due to its structural similarity to natural products.
Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of METHYL 4-METHYL-2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function, while the thiazole ring can interact with proteins, inhibiting their activity. These interactions lead to the compound’s bioactivity, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar compounds include:
METHYL 4-METHYL-2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-CARBOXYLATE]: Lacks the thiazole moiety, making it less versatile in chemical reactions.
METHYL 4-METHYL-2-[2-(5-METHYLFURAN-2-YL)THIAZOLE-5-CARBOXYLATE]: Lacks the quinoline moiety, reducing its potential bioactivity.
METHYL 4-METHYL-2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity
This compound’s unique combination of functional groups makes it a valuable target for research and development in various scientific fields.
Properties
Molecular Formula |
C21H17N3O4S |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H17N3O4S/c1-11-8-9-17(28-11)16-10-14(13-6-4-5-7-15(13)23-16)19(25)24-21-22-12(2)18(29-21)20(26)27-3/h4-10H,1-3H3,(H,22,24,25) |
InChI Key |
CREYWBKSBQMKFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=C(S4)C(=O)OC)C |
Origin of Product |
United States |
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